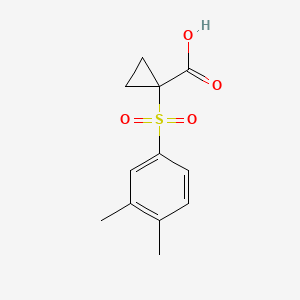

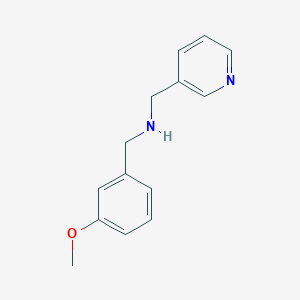

![molecular formula C16H16N2O2 B1299923 3-{[(呋喃-2-基甲基)-氨基]-甲基}-8-甲基-1H-喹啉-2-酮 CAS No. 462067-33-0](/img/structure/B1299923.png)

3-{[(呋喃-2-基甲基)-氨基]-甲基}-8-甲基-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

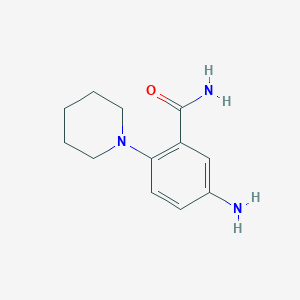

The compound "3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one" is a structurally complex molecule that incorporates a quinolin-2-one core substituted with a furan moiety. This type of compound is of interest due to its potential biological activity and the presence of both quinoline and furan rings, which are common in pharmacologically active compounds .

Synthesis Analysis

The synthesis of quinolin-2-one derivatives can be achieved through various methods. For instance, furan-2-carbaldehydes have been used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage, which could potentially be adapted for the synthesis of related quinolin-2-one compounds . Additionally, 3-trifluoroacetyl-quinolin-2(1H)-ones have been utilized as intermediates in Passerini- and Ugi-type reactions, which might offer a pathway to introduce the furan-2-ylmethyl-amino moiety into the quinolin-2-one framework . Moreover, furo[3,2-c]quinolin-4(5H)-ones have been synthesized via a regioselective [2+3] photoaddition, which could be relevant for the furan incorporation step .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings that can influence the molecule's electronic properties and conformation. The quinolin-2-one core is a stable structure that can engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets . The furan ring is an oxygen-containing heterocycle that can contribute to the molecule's reactivity and potential for interaction with enzymes or receptors.

Chemical Reactions Analysis

Quinolin-2-one derivatives can participate in various chemical reactions. The presence of the amino group in the furan-2-ylmethyl-amino moiety could allow for further functionalization or act as a nucleophile in subsequent reactions. The quinolin-2-one core itself can undergo nucleophilic substitution reactions, which could be utilized to introduce additional substituents or to modify the molecule for better biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of both electron-rich (furan) and electron-deficient (quinolin-2-one) regions within the molecule can affect its solubility, stability, and reactivity. These properties are crucial for the compound's behavior in biological systems and its overall pharmacokinetic profile. The introduction of a methyl group at the 8-position of the quinolin-2-one core could potentially increase lipophilicity, which in turn might affect the compound's ability to cross cell membranes .

科学研究应用

合成和化学性质

- 合成技术:对喹啉衍生物的研究,包括结构类似于“3-{[(呋喃-2-基甲基)-氨基]-甲基}-8-甲基-1H-喹啉-2-酮”的化合物,已经集中在创新的合成方法上。一个例子涉及通过偶联、氧化和亲电取代反应的序列合成2-(呋喃-2-基)噻唑并[5,4-f]喹啉。这展示了喹啉衍生物在化学合成中的多功能性以及它们作为进一步化学转化的中间体的潜力(El’chaninov & Aleksandrov, 2017)。

在材料科学中的应用

- 荧光应用:对含有喹啉衍生物的铼三羰基核心配合物的研究突显了这些化合物在荧光应用中的潜力。这些配合物表现出特定的配位几何结构,并已经因其发光特性而被表征,表明它们在材料科学和作为荧光标记物中的实用性(Wei et al., 2006)。

光生物学研究

- 抗氧化活性:已经合成了香豆素-融合喹啉衍生物,并评估了它们熄灭自由基和抑制DNA氧化的能力。这项研究表明了呋喃-2-基甲基氨基取代喹啉在开发抗氧化剂方面的潜力,突显了它们捕获自由基并保护DNA免受损伤的能力(Xi & Liu, 2015)。

抗菌和抗结核活性

- 抗菌性能:与目标化合物结构相关的吡唑并[3,4-d]嘧啶衍生物已经被研究其抗菌和抗真菌活性。这些研究为喹啉衍生物在开发新的抗菌剂方面的潜力提供了见解,突显了它们在应对耐药感染中的重要性(Holla et al., 2006)。

未来方向

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Further studies would be needed to explore these possibilities .

作用机制

Target of Action

It’s worth noting that furan derivatives like furafylline are known to inhibit enzymes such as cytochrome p450ia2 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how it is metabolized within the body . .

属性

IUPAC Name |

3-[(furan-2-ylmethylamino)methyl]-8-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-4-2-5-12-8-13(16(19)18-15(11)12)9-17-10-14-6-3-7-20-14/h2-8,17H,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJGHJAIHHKBOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182466 |

Source

|

| Record name | 3-[[(2-Furanylmethyl)amino]methyl]-8-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462067-33-0 |

Source

|

| Record name | 3-[[(2-Furanylmethyl)amino]methyl]-8-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2-Furanylmethyl)amino]methyl]-8-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

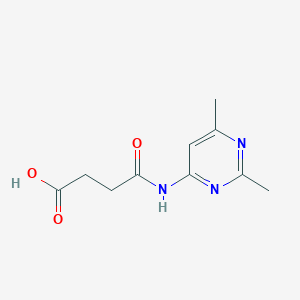

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

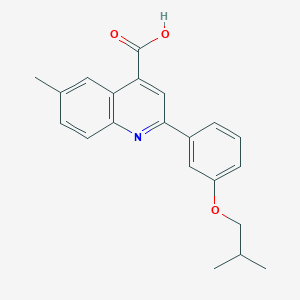

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)

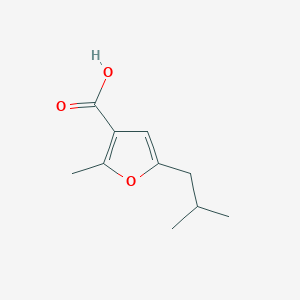

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)